molecular formula C13H9ClN2O B11864464 4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile CAS No. 1346707-17-2

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile

Cat. No.: B11864464
CAS No.: 1346707-17-2
M. Wt: 244.67 g/mol
InChI Key: MZEUFUAUALZLEE-UHFFFAOYSA-N
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Description

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is a chemical compound characterized by a benzene ring with a cyano group and a chloropyridine group attached to a methylene bridge. This unique structure and reactivity make it a valuable building block in the pharmaceutical industry for the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile typically involves the reaction of 4-chloropyridine-2-methanol with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Bromopyridin-2-yl)oxy)methyl)benzonitrile
  • 4-(((4-Fluoropyridin-2-yl)oxy)methyl)benzonitrile
  • 4-(((4-Methylpyridin-2-yl)oxy)methyl)benzonitrile

Uniqueness

4-(((4-Chloropyridin-2-yl)oxy)methyl)benzonitrile is unique due to the presence of the chloropyridine group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the synthesis of specific biologically active molecules that cannot be easily obtained using other similar compounds .

Properties

CAS No.

1346707-17-2

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

4-[(4-chloropyridin-2-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C13H9ClN2O/c14-12-5-6-16-13(7-12)17-9-11-3-1-10(8-15)2-4-11/h1-7H,9H2

InChI Key

MZEUFUAUALZLEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)C#N

Origin of Product

United States

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